molecular formula C16H14Cl2N2O3 B14965036 N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B14965036
M. Wt: 353.2 g/mol
InChI Key: BIJKLTCQPSLDEX-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a hexahydroquinoline core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H14Cl2N2O3/c17-9-5-3-7-11(13(9)18)20-16(23)12-14(21)8-4-1-2-6-10(8)19-15(12)22/h3,5,7H,1-2,4,6H2,(H,20,23)(H2,19,21,22)

InChI Key

BIJKLTCQPSLDEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

Chemical Reactions Analysis

N-(2,3-DICHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of derivatives with different functional groups . Major products formed from these reactions include various substituted quinolines and carboxamides.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications include its use in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-(2,3-DICHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can be compared with similar compounds such as N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide and 2,3-dichlorophenol. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of a dichlorophenyl group and a hexahydroquinoline core in N-(2,3-DICHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE sets it apart from other related compounds .

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